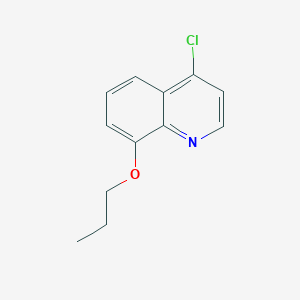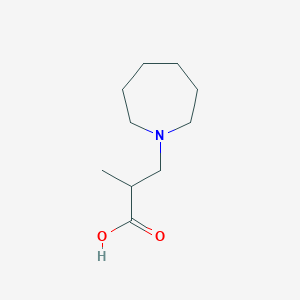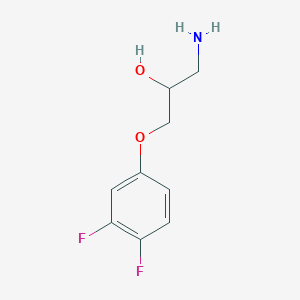![molecular formula C8H9Cl2F3N2S B1371195 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride CAS No. 1177351-21-1](/img/structure/B1371195.png)
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride
Descripción general
Descripción
“2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C8H9Cl2F3N2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: Cl.NCCSc1ncc(cc1Cl)C(F)(F)F .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 261.07 .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research has focused on the crystal structure of related compounds. For instance, a study by Lennartson and McKenzie (2011) analyzed the crystal structure of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its dimorphic hydrochloride salt, showing a three-dimensional network structure through various interactions (Lennartson & McKenzie, 2011).
Chemical Synthesis and Reactions
Several studies have examined the synthesis and reactions of related compounds:
- Bradiaková et al. (2009) explored the synthesis of various derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, demonstrating complex chemical synthesis processes (Bradiaková et al., 2009).
- Ankati and Biehl (2010) conducted a study on the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, showing advancements in synthesis techniques (Ankati & Biehl, 2010).
Complex Formation and Applications
- Viswanathan et al. (1996) investigated the synthesis, structure, spectra, and redox chemistry of iron(III) complexes of tridentate pyridyl and benzimidazolyl ligands, providing insights into complex formation and potential applications (Viswanathan et al., 1996).
Novel Heterocyclic System Synthesis
- Bondarenko et al. (2016) synthesized 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives, leading to the formation of a novel heterocyclic system (Bondarenko et al., 2016).
Polymer Synthesis
- Shockravi et al. (2011) synthesized novel sulfide-bridged bis(ether amine) monomers containing trifluoromethyl and naphthyl substituents for fluorinated poly(ether amide)s production, showing applications in polymer chemistry (Shockravi et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
It’s hypothesized that the compound may interact with its targets, leading to changes in the function of the target proteins
Biochemical Pathways
Based on its potential target, it might be involved in the regulation of cgrp receptor signaling pathways .
Result of Action
Based on its potential target, it might modulate the activity of cgrp receptors, which could have various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2S.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13;/h3-4H,1-2,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYJQMDCWQLTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)

![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)









![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

